molecular formula C7H7ClF4N2 B6197082 [2-fluoro-3-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 2680542-51-0

[2-fluoro-3-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No.: B6197082
CAS No.: 2680542-51-0
M. Wt: 230.6
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Description

[2-fluoro-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is an organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The compound is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-fluoro-3-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-fluoro-3-(trifluoromethyl)nitrobenzene with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reduction of the nitro group to the hydrazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-fluoro-3-(trifluoromethyl)phenyl]hydrazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-fluoro-3-(trifluoromethyl)phenyl]hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which [2-fluoro-3-(trifluoromethyl)phenyl]hydrazine hydrochloride exerts its effects often involves the interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [2-fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride
  • [2-fluoro-3-(trifluoromethyl)phenyl]amine hydrochloride
  • [2-fluoro-3-(trifluoromethyl)phenyl]hydrazine sulfate

Uniqueness

What sets [2-fluoro-3-(trifluoromethyl)phenyl]hydrazine hydrochloride apart from similar compounds is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The combination of fluorine and trifluoromethyl groups in this particular arrangement can result in distinct properties that are advantageous in various applications.

Properties

CAS No.

2680542-51-0

Molecular Formula

C7H7ClF4N2

Molecular Weight

230.6

Purity

95

Origin of Product

United States

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